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Compound of Interest

Compound Name: Halostachine hydrochloride

Cat. No.: B12748465 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only and does

not constitute medical or regulatory advice. Halostachine hydrochloride is not approved for

human use by major regulatory agencies.

Executive Summary
Halostachine hydrochloride, also known as N-methylphenylethanolamine hydrochloride, is a

naturally occurring sympathomimetic amine found in various plant species, including

Halostachys caspica.[1] Structurally related to ephedrine and other phenylethylamine alkaloids,

it is purported to have stimulant and fat-burning properties, leading to its inclusion in some

dietary supplements.[1] Despite its presence in the market, a comprehensive toxicological

profile for Halostachine hydrochloride is not well-established in publicly available scientific

literature. This guide synthesizes the available toxicological data, provides detailed

experimental protocols for key assays, and outlines the known signaling pathways to support

further research and risk assessment. The limited data underscores a critical need for

comprehensive safety evaluation of this compound.
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Property Value Reference

Chemical Name
2-(Methylamino)-1-

phenylethanol hydrochloride
--INVALID-LINK--

Synonyms
N-methylphenylethanolamine

HCl
--INVALID-LINK--

CAS Number 6027-95-8 --INVALID-LINK--

Molecular Formula C9H14ClNO --INVALID-LINK--

Molecular Weight 187.67 g/mol --INVALID-LINK--

Appearance
White to off-white crystalline

powder
--INVALID-LINK--

Solubility Soluble in water and ethanol --INVALID-LINK--

Non-Clinical Toxicology
Acute Toxicity
Limited acute toxicity data for Halostachine (N-methylphenylethanolamine) are available from

studies in rodents. The median lethal dose (LD50) varies depending on the route of

administration.

Species
Route of
Administration

LD50 (mg/kg) Salt Form Reference

Mouse
Intraperitoneal

(i.p.)
~490 Hydrochloride [2]

Mouse Intravenous (i.v.) 44 Not Specified
Wikipedia on

Halostachine

Rabbit Intravenous (i.v.)
100 (Minimum

Lethal Dose)
Not Specified

Wikipedia on

Halostachine

Note: Discrepancies in reported LD50 values may exist due to differences in experimental

conditions and the specific salt form used.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://microbiologyinfo.com/ames-test/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12748465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chronic and Sub-chronic Toxicity
No dedicated chronic or sub-chronic toxicity studies for Halostachine hydrochloride were

identified in the public domain. Long-term exposure effects in animal models have not been

characterized. Chronic use of sympathomimetic drugs can lead to end-organ damage due to

sustained hypertension and vasoconstriction, potentially causing myocardial infarction, heart

failure, and stroke.[3]

Genotoxicity
There is a lack of specific data on the genotoxic potential of Halostachine hydrochloride.

However, some studies have investigated the genotoxicity of other phenylethylamine

derivatives, with mixed results. For instance, some psychedelic phenethylamines have

demonstrated genotoxic effects in in-vitro assays, potentially through the induction of reactive

oxygen species.[4][5] Given the absence of data for Halostachine, standard genotoxicity

assays are warranted.

Carcinogenicity
No carcinogenicity bioassays for Halostachine hydrochloride have been reported. The

carcinogenic potential of adrenergic agonists is not well-defined, although some studies

suggest a possible link between adrenergic stimulation and carcinogenesis promotion.[6]

Standard two-year rodent bioassays would be required to assess the carcinogenic risk of

Halostachine.[7][8]

Reproductive and Developmental Toxicity
The effects of Halostachine hydrochloride on fertility, reproduction, and embryonic

development have not been evaluated. Studies on other sympathomimetic amines have raised

concerns about potential adverse effects on fetal development due to vasoconstriction and

reduced uterine blood flow.

Mechanism of Action and Signaling Pathways
Halostachine acts as a sympathomimetic agent primarily through its interaction with adrenergic

receptors. It is a partial agonist of β2-adrenergic receptors and also exhibits activity at α-
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adrenergic receptors.[9] This interaction initiates downstream signaling cascades that mediate

its physiological effects.

Adrenergic Receptor Signaling
Activation of adrenergic receptors by Halostachine leads to a cascade of intracellular events.
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Caption: Adrenergic signaling pathways activated by Halostachine.

Experimental Protocols
Detailed experimental protocols for toxicological assays specifically for Halostachine
hydrochloride are not available in the literature. Therefore, the following are generalized

protocols based on OECD guidelines and standard laboratory practices.

Acute Oral Toxicity - Up-and-Down Procedure (UDP)
(OECD 425)
This method is a sequential test that uses a minimal number of animals to estimate the LD50.
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Start with a single animal
at a best estimate of the LD50

Dose the next animal

Observe for 48 hours
(or longer if toxicity is delayed)

Outcome?
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 Yes 

Animal Dies

 No 
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the next animal

Stopping Rule Met?
(e.g., 5 reversals in outcome)

 No 

Calculate LD50 and
confidence intervals

 Yes 

End
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Caption: Workflow for the Up-and-Down Procedure for LD50 determination.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b12748465?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12748465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats), nulliparous and non-

pregnant females.

Housing: Housed in standard conditions with controlled temperature, humidity, and light-dark

cycle. Access to food and water ad libitum, except for fasting before dosing.

Dose Preparation: Halostachine hydrochloride is dissolved in a suitable vehicle (e.g.,

distilled water or saline).

Administration: Administered by oral gavage.

Procedure:

A single animal is dosed at a level estimated to be near the LD50.

The animal is observed for signs of toxicity and mortality for up to 14 days.

If the animal survives, the dose for the next animal is increased. If it dies, the dose is

decreased.

This process is continued until a stopping criterion is met (e.g., a specific number of dose

reversals).

Data Analysis: The LD50 is calculated using the maximum likelihood method.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
This in vitro assay is used to assess the mutagenic potential of a substance by its ability to

induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[2][10]

Methodology:

Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535,

TA1537) and Escherichia coli strains (e.g., WP2 uvrA) are used to detect different types of

mutations.[11]
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Metabolic Activation: The test is performed with and without a mammalian metabolic

activation system (S9 fraction from rat liver) to mimic in vivo metabolism.[11]

Procedure:

The test compound, bacterial culture, and S9 mix (or buffer) are combined in molten top

agar.

This mixture is poured onto minimal glucose agar plates.

The plates are incubated at 37°C for 48-72 hours.

Data Analysis: The number of revertant colonies on the test plates is counted and compared

to the number of spontaneous revertant colonies on the negative control plates. A dose-

dependent increase in revertant colonies suggests mutagenic activity.[11]

In Vivo Mammalian Erythrocyte Micronucleus Test
(OECD 474)
This in vivo assay detects damage to chromosomes or the mitotic apparatus by observing

micronuclei in erythrocytes of treated animals.[12][13]

Methodology:

Animals: Typically, young adult mice or rats are used.[12]

Dose Administration: The test substance is administered at three dose levels, usually twice,

24 hours apart.[13]

Sample Collection: Bone marrow or peripheral blood is collected at appropriate times after

the last dose.[13]

Slide Preparation and Analysis:

Bone marrow cells are flushed, and smears are prepared. For peripheral blood, smears

are made directly.
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The slides are stained to differentiate polychromatic erythrocytes (PCEs) from

normochromatic erythrocytes (NCEs).

At least 2000 PCEs per animal are scored for the presence of micronuclei.

Data Analysis: The frequency of micronucleated PCEs (MN-PCEs) in treated groups is

compared to that in the vehicle control group. A statistically significant, dose-related increase

in MN-PCEs indicates genotoxicity.[13]

Discussion and Future Directions
The available toxicological data for Halostachine hydrochloride are insufficient to support a

comprehensive safety assessment. The acute toxicity data suggest moderate toxicity, but the

absence of information on chronic, genotoxic, carcinogenic, and reproductive effects

represents a significant data gap. Given its use in dietary supplements and its

sympathomimetic properties, which can be associated with cardiovascular and other adverse

effects, further investigation is crucial.[1][3][14][15]

Future research should prioritize:

Sub-chronic and chronic toxicity studies to evaluate the effects of long-term exposure.

A full battery of genotoxicity tests, including in vitro and in vivo assays.

Carcinogenicity bioassays in two rodent species.

Reproductive and developmental toxicity studies to assess effects on fertility and offspring.

Pharmacokinetic studies to better understand its absorption, distribution, metabolism, and

excretion.

Conclusion
Halostachine hydrochloride is a compound with demonstrated pharmacological activity but a

largely uncharacterized toxicological profile. The limited available data on acute toxicity are not

sufficient to ensure its safety for human consumption. Researchers, scientists, and drug

development professionals should exercise caution and advocate for comprehensive

toxicological evaluation before any conclusions about its safety can be drawn. The
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methodologies and pathways described in this guide provide a framework for conducting such

essential research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Toxicological Profile of Halostachine Hydrochloride: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12748465#toxicological-profile-of-halostachine-
hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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